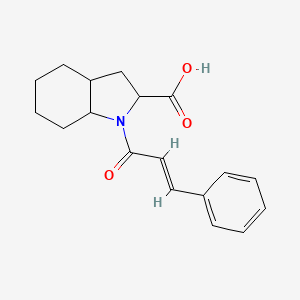

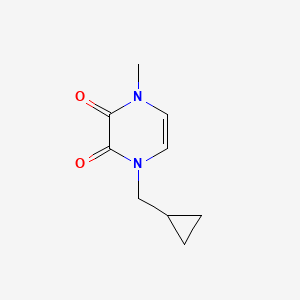

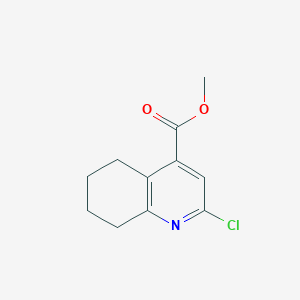

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Development and Characterization of Receptor Antagonists

The design, synthesis, and characterization of a new series of compounds, including those related to the given chemical structure, have led to the discovery of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. Such compounds are valuable for their potential therapeutic applications in conditions where adenosine A2B receptor activity is implicated. A specific compound, PSB-603, was developed as an A2B-specific antagonist, exhibiting high affinity for the human A2B receptor and serving as a pharmacological tool for the selective labeling of human as well as rodent A2B receptors (Borrmann et al., 2009).

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, demonstrating the chemical's versatility in analytical applications. This reagent facilitates sensitive detection of analytes after tagging, highlighting the chemical's role in enhancing analytical methodologies (Hsin‐Lung Wu et al., 1997).

Synthesis and Radiolabeling for PET Studies

An efficient method for piperazine formation was developed, applied to the preparation of fluorophenylpiperazine derivatives, including the synthesis of radiolabeled compounds for positron emission tomography (PET) studies. This research underscores the chemical's utility in creating diagnostic tools for neuroimaging and studying receptor distribution in the brain (Collins et al., 1992).

Antibacterial and Antiproliferative Activities

The synthesis of derivatives and their evaluation for antibacterial and antiproliferative activities highlight the potential of such compounds in developing new therapeutic agents. Novel piperazine derivatives exhibited significant activity against various bacterial strains and human cancer cell lines, suggesting their potential in creating new treatments for infectious diseases and cancer (Qi, 2014).

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FN3O3S/c1-3-5-17(6-4-2)20(25)22-11-16-28(26,27)24-14-12-23(13-15-24)19-9-7-18(21)8-10-19/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUPPVYEDRUSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)

![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)

![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)